5-iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
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Overview
Description
5-Iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole is a chemical compound that belongs to the class of indazole derivatives It is characterized by the presence of an iodine atom at the 5th position and a tetrahydro-2H-pyran-2-yl group attached to the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole typically involves the iodination of a suitable indazole precursor followed by the introduction of the tetrahydro-2H-pyran-2-yl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The indazole ring can participate in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions may involve the use of bases like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
5-Iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole involves its interaction with specific molecular targets and pathways. The iodine atom and the tetrahydro-2H-pyran-2-yl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, interfering with cellular signaling pathways, or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
- 5-Chloro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
- 5-Fluoro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
Uniqueness
Compared to its analogs, 5-iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and biological properties, making this compound particularly interesting for research and development.
Properties
Molecular Formula |
C12H13IN2O |
---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
5-iodo-2-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H13IN2O/c13-10-4-5-11-9(7-10)8-15(14-11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 |
InChI Key |
ICYJDUJJEOWUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=C3C=C(C=CC3=N2)I |
Origin of Product |
United States |
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